2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone

Description

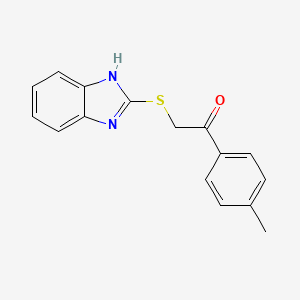

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone is a benzimidazole-based organic compound characterized by a sulfanyl (-S-) bridge connecting the benzimidazole core to a 4-methylphenyl-substituted ethanone moiety. Its molecular formula is C₁₆H₁₃N₂OS, with a molecular weight of 281.35 g/mol. The structural features include:

- A benzimidazole ring (aromatic heterocycle with two nitrogen atoms), known for pharmacological versatility .

- A 4-methylphenyl group, which enhances lipophilicity and may influence metabolic stability.

- A sulfanyl-ethanone linker, contributing to reactive and binding properties .

Benzimidazole derivatives are widely studied for antimicrobial, anticancer, and antiparasitic activities due to their ability to interact with biological targets like enzymes and DNA .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)15(19)10-20-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVRPBBHENIHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395357 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27097-09-2 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27097-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone typically involves the reaction of 2-mercaptobenzimidazole with 4-methylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight :

-

Sulfur’s lone pair facilitates nucleophilic attack on electrophilic oxygen donors.

-

Steric hindrance from the benzimidazole ring limits overoxidation to sulfone unless strong oxidants are used .

Reduction Reactions

The ketone group is reducible to secondary alcohols or alkanes under specific conditions.

Key Challenges :

-

Competitive reduction of the benzimidazole ring is avoided by using mild agents like NaBH<sub>4</sub> .

-

LiAlH<sub>4</sub> risks S–C bond cleavage, necessitating precise stoichiometry .

Nucleophilic Substitution

The thioether linker participates in S-alkylation or aryl substitution.

Stereoelectronic Effects :

-

Electron-withdrawing groups on the benzimidazole enhance sulfur’s nucleophilicity, favoring substitution at the thioether site .

Condensation with Amines

The ketone reacts with primary amines to form Schiff bases or hydrazones.

Applications :

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization forms fused heterocycles.

Structural Confirmation :

-

X-ray crystallography (e.g., C–S bond length: 1.81 Å) and <sup>13</sup>C NMR validate cyclized products .

Photochemical Reactions

UV irradiation induces radical-based transformations.

| Conditions | Product | Yield | Mechanism | Source |

|---|---|---|---|---|

| UV (254 nm), CH<sub>3</sub>CN | 1-(4-methylphenyl)-2-(1H-benzimidazol-2-yl)sulfonylacetophenone | 34% | Singlet oxygen-mediated sulfoxide → sulfone oxidation |

Limitations :

Critical Analysis

-

Synthetic Utility : The compound’s modular reactivity enables access to diverse heterocycles, including antimicrobial agents and kinase inhibitors .

-

Challenges : Competing pathways (e.g., over-reduction, decomposition) necessitate precise control of reaction parameters.

-

Unanswered Questions : The role of the 4-methylphenyl group in directing regioselectivity remains understudied.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Chlorophenyl (electron-withdrawing): Enhances binding to parasitic enzymes (e.g., tubulin) but reduces aqueous solubility .

- 4-Methylphenyl (electron-donating): Balances lipophilicity and metabolic stability, favoring oral bioavailability .

- 4-Hydroxyphenyl : Introduces hydrogen-bonding capacity, improving target interaction but limiting membrane permeability .

Fluorinated vs. Non-Fluorinated Analogs

Heterocyclic Modifications

- Benzofuran hybrids (e.g., CHEMBL149123) exhibit superior anthelmintic activity due to enhanced π-π stacking with helminthic proteins .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone (CAS Number: 347341-83-7) is a derivative of benzimidazole, a well-known class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is . Its structure includes a benzimidazole moiety linked to a 4-methylphenyl group via an ethanone functional group. The presence of sulfur in the benzimidazole ring may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize thiosemicarbazide and various aldehydes to yield the desired product with good yields and purity. For instance, the synthesis can be achieved through a reaction involving 4-iodobenzaldehyde and benzimidazole derivatives under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzimidazoles. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). In one study, compounds with similar structures exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has demonstrated activity against both gram-positive and gram-negative bacteria. In vitro tests have shown that it can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of topoisomerases or other key enzymes involved in DNA replication .

Case Studies

Several case studies have been documented that showcase the efficacy of benzimidazole derivatives:

- Antitumor Activity : A study reported that a closely related compound exhibited significant antitumor activity in vivo, leading to tumor regression in animal models.

- Antibacterial Screening : Another case involved testing against various strains of Staphylococcus aureus and Escherichia coli, where the compound demonstrated notable inhibition zones in agar diffusion assays.

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone?

The compound is typically synthesized via nucleophilic substitution. For example, 2-mercaptobenzimidazole is reacted with a halogenated ketone derivative, such as 2-bromo-1-(4-methylphenyl)ethanone, under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate thioether bond formation. Post-reaction, the product is isolated via precipitation or recrystallization using methanol or ethanol .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms the presence of benzimidazole protons (δ 7.3–8.0 ppm) and the methyl group on the aryl ketone (δ 2.4 ppm) .

- Mass spectrometry (EI-MS) : Validates the molecular ion peak (e.g., m/z 282 [M+1] for analogous compounds) .

- Elemental analysis : Ensures purity by matching calculated and observed C, H, N, and S percentages .

- X-ray crystallography : Resolves the crystal structure using programs like SHELXL .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-arylethanones exhibit antihelminthic activity against Pheretima posthuma (earthworms) in vitro, with EC₅₀ values determined via motility inhibition assays. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents on the aryl ketone enhance potency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsion angles. For example, the thioether linkage (C–S–C) typically adopts a bond length of ~1.8 Å, while the benzimidazole ring system shows planar geometry. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking) .

Q. How do structural modifications influence biological activity?

- Aryl ketone substitution : Replacing the 4-methyl group with halogen (e.g., Br) or methoxy groups alters lipophilicity and target binding.

- Benzimidazole functionalization : Introducing morpholine or pyridyl groups modulates solubility and bioavailability. SAR studies require iterative synthesis, in vitro bioassays, and computational docking to map pharmacophores .

Q. How can contradictory bioactivity data across studies be addressed?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent). Validate results using:

- Orthogonal assays : Compare motility inhibition (antihelminthic) with enzymatic targets (e.g., tubulin polymerization).

- Purity checks : HPLC with UV detection (λ = 254 nm) confirms >95% purity, excluding impurities as confounding factors .

Q. What strategies improve solubility for in vivo studies?

Q. How is thermal stability assessed for long-term storage?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (typically >200°C for crystalline forms). Store the compound in desiccated, amber vials at −20°C to prevent hydrolysis .

Q. What computational tools predict interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to putative targets (e.g., β-tubulin). Parameters include:

Q. How is cytotoxicity profiled to prioritize lead compounds?

Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values. For example, derivatives with EC₅₀ < 10 µM in antihelminthic assays but IC₅₀ > 100 µM in cytotoxicity assays are prioritized for further development .

Methodological Notes

- Crystallography : Refinement in SHELXL requires high-resolution data (I/σ(I) > 2). Use PLATON to check for voids and twinning .

- Synthetic optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and optimize reaction time to minimize byproducts (e.g., disulfides) .

- Biological assays : Include positive controls (e.g., albendazole for antihelminthic studies) and statistical validation (p < 0.05, ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.